ANI-7, scientifically known as (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile, is a compound that has garnered attention for its role as an activator of the aryl hydrocarbon receptor (AhR). This receptor is involved in various biological processes, including the regulation of cell growth and differentiation. ANI-7 has shown potential in antitumor activity, particularly against breast cancer cells, making it a subject of interest in cancer research and therapeutic development .
ANI-7 is classified as a hydrophobic naphthalimide derivative, which is characterized by its ability to interact with cellular membranes due to its lipophilic nature. The compound's unique structure allows it to penetrate cells effectively, thereby influencing intracellular pathways . The chemical has been identified with the CAS number 931417-26-4, facilitating its recognition in scientific literature and databases .
The synthesis of ANI-7 involves several key steps that integrate organic chemistry techniques. Typically, the synthesis starts with the formation of the acrylonitrile moiety, which is then reacted with a dichlorophenyl group and a pyrrole derivative. The following outlines a general approach to synthesizing ANI-7:
These synthetic pathways are optimized for yield and purity, often employing chromatographic techniques for purification .
ANI-7 exhibits a complex molecular structure characterized by its functional groups:
The structural representation indicates the presence of polar and non-polar regions, which contribute to its biological activity .
ANI-7 participates in various chemical reactions that underscore its reactivity profile:
These reactions are critical for understanding how ANI-7 interacts within biological systems and can inform modifications to enhance efficacy .
The mechanism by which ANI-7 exerts its effects primarily revolves around its activation of the aryl hydrocarbon receptor. Upon binding to AhR, ANI-7 initiates a cascade of intracellular signaling events that lead to:
Research indicates that ANI-7 demonstrates selectivity towards cancerous cells while sparing normal cells, highlighting its potential therapeutic applications .
ANI-7 possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are essential for formulating ANI-7 into effective therapeutic agents .
ANI-7's applications extend primarily into cancer research:
The compound's unique properties make it an attractive candidate for further investigation in pharmacological studies .
ANI-7 represents a significant advancement in targeted cancer therapeutics, distinguished by its selective cytotoxicity against hormone receptor-positive breast cancer cells. This synthetic small molecule (molecular weight: 263.12 g/mol; CAS No.: 931417-26-4) belongs to the aryl hydrocarbon receptor activator class and exhibits nanomolar-scale potency against specific malignancies. Its emergence coincides with critical shifts in chemical research, where generative molecular design and artificial intelligence-driven discovery are accelerating the development of functionally precise compounds [2] [8]. Unlike traditional cytotoxic agents, ANI-7 exemplifies the trend toward molecules with dual functionality—simultaneously activating biological pathways while inducing downstream damage mechanisms within malignant cells. This positions ANI-7 at the convergence of molecular oncology, computational chemistry, and targeted therapeutic design.
The molecular architecture of ANI-7 (C₁₃H₈Cl₂N₂) features a chlorinated aromatic framework conjugated with a nitrile-bearing vinyl chain and nitrogen-containing heterocycle. This configuration enables precise interaction with biological targets through three complementary mechanisms:
This design philosophy reflects broader trends in chemical pattern engineering, where molecular function is systematically encoded through strategic placement of reactive moieties and steric control elements [5].
Current investigations prioritize four unresolved questions regarding ANI-7:
Table 1: Cytotoxicity Profile of ANI-7 Across Cancer Cell Lines
Cell Line | Tumor Type | GI₅₀ (μM) | Selectivity vs. MCF-7 |
---|---|---|---|
MCF-7 | Breast adenocarcinoma | 0.56 | 1x |
A431 | Vulval epidermoid | 3.2 | 5.7x less sensitive |
NCI-H460 | Lung carcinoma | 5.7 | 10.2x less sensitive |
HT-29 | Colorectal adenocarcinoma | 15 | 26.8x less sensitive |
MCF-10A | Non-tumorigenic breast | 28 | 50x less sensitive |
MDA-MB-231 | Triple-negative breast | 46 | 82.1x less sensitive |
Data derived from MedChemExpress cytotoxicity assays after 72-hour exposure [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7